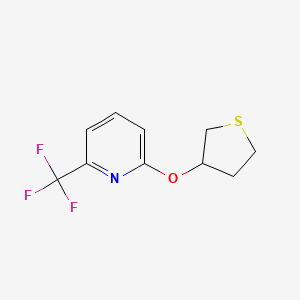

2-(Thiolan-3-yloxy)-6-(trifluoromethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Thiolan-3-yloxy)-6-(trifluoromethyl)pyridine is a specialized chemical compound known for its unique molecular structure and diverse applications in various fields of scientific research. This compound features a pyridine ring substituted with a thiolan-3-yloxy group and a trifluoromethyl group, which contribute to its distinct chemical properties.

Métodos De Preparación

The synthesis of 2-(Thiolan-3-yloxy)-6-(trifluoromethyl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-(trifluoromethyl)pyridine and thiolane-3-ol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

2-(Thiolan-3-yloxy)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiolane derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolan-3-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Aplicaciones Científicas De Investigación

2-(Thiolan-3-yloxy)-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: The compound has potential therapeutic applications, including its use as a precursor in the synthesis of drug candidates.

Industry: It is utilized in the development of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2-(Thiolan-3-yloxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s thiolan-3-yloxy group and trifluoromethyl group contribute to its binding affinity and reactivity with enzymes and receptors. These interactions can modulate biological processes, making the compound valuable in drug discovery and development.

Comparación Con Compuestos Similares

2-(Thiolan-3-yloxy)-6-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

2-(Thiolan-3-yloxy)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

6-(Trifluoromethyl)pyridine: Lacks the thiolan-3-yloxy group, affecting its biological activity and applications.

2-(Thiolan-3-yloxy)-5-(trifluoromethyl)pyridine: A positional isomer with different substitution patterns, leading to variations in its chemical behavior and uses.

Actividad Biológica

2-(Thiolan-3-yloxy)-6-(trifluoromethyl)pyridine is a compound of interest due to its potential biological activities, particularly in agricultural and pharmaceutical applications. This article reviews its biological activity, focusing on antiviral properties, immunosuppressive effects, and other relevant mechanisms of action.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a thiolane moiety and a trifluoromethyl group, which is believed to enhance its biological activity through unique physicochemical properties. The trifluoromethyl group can influence the compound's lipophilicity and reactivity, potentially affecting its interaction with biological targets.

Biological Activity Overview

Research has indicated that derivatives of trifluoromethylpyridine exhibit a range of biological activities, including antiviral, antibacterial, and immunomodulatory effects. Below is a summary of key findings related to the biological activity of this compound.

Antiviral Activity

- Mechanism : The compound has shown potential as an antiviral agent against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). It enhances the activity of plant defense enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL), which are crucial for plant immunity.

- Bioassay Results : In bioassays, several derivatives demonstrated significant protective activities against TMV at concentrations as low as 500 μg/mL. For instance, compound A16 exhibited an EC50 value of 18.4 μg/mL against TMV, indicating strong antiviral properties compared to standard treatments .

Table 1: Antiviral Activities of Compounds Derived from Trifluoromethylpyridine

| Compound | Virus Type | Protective Activity (%) | EC50 (μg/mL) |

|---|---|---|---|

| A16 | TMV | 87.0 | 18.4 |

| A3 | CMV | 61.0 | 500 |

| NNM | TMV | 74.5 | 50.2 |

Immunosuppressive Effects

The compound's structural characteristics suggest potential immunosuppressive activity. Studies on similar pyridine derivatives indicate that they can modulate immune responses by inhibiting pathways like NF-κB, which is crucial in inflammation and immune response regulation .

- In Vitro Studies : In experiments using HEK293/NF-κB-Luc cells, compounds similar to this compound showed IC50 values indicating significant inhibition of NF-κB activation without affecting cell viability at higher concentrations .

Table 2: Immunosuppressive Activity of Pyridine Derivatives

| Compound | Target Pathway | IC50 (μM) | Cell Viability (%) at 100 μM |

|---|---|---|---|

| Compound 5 | NF-κB | 8.75 | >90 |

| Compound 11 | NF-κB | 0.74 | >95 |

Case Studies

- Field Trials on Crop Protection : In agricultural settings, derivatives of trifluoromethylpyridine have been tested for their efficacy in protecting crops from viral infections. Field trials demonstrated that certain compounds significantly reduced disease incidence in treated plants compared to untreated controls.

- Pharmaceutical Applications : Research has explored the use of trifluoromethylpyridine derivatives in developing new therapeutic agents for chronic infections and cancer immunotherapy by targeting immune checkpoints like PD-1/PD-L1 . These studies suggest that the compound could enhance T cell responses in chronic infections.

Propiedades

IUPAC Name |

2-(thiolan-3-yloxy)-6-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NOS/c11-10(12,13)8-2-1-3-9(14-8)15-7-4-5-16-6-7/h1-3,7H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOVKFITDBTTPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=CC=CC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.